Bicyclo[6.1.0]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[610]nonane is a bicyclic hydrocarbon with the molecular formula C9H16
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[6.1.0]nonane can be synthesized through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of cyclooctene with a suitable reagent can lead to the formation of this compound. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[6.1.0]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the unique structure of the compound, which allows for selective reactivity at specific sites .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce this compound to its corresponding alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in halogenated this compound derivatives .
Scientific Research Applications
Bicyclo[6.1.0]nonane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[6.1.0]nonane and its derivatives involves their interaction with specific molecular targets and pathways. For example, in bioorthogonal reactions, this compound derivatives react selectively with azides to form stable triazole products. This reaction is facilitated by the strain in the bicyclic structure, which enhances the reactivity of the compound .
Comparison with Similar Compounds
Bicyclo[6.1.0]nonane can be compared with other bicyclic compounds such as bicyclo[3.3.1]nonane and bicyclo[4.3.0]nonane:
Bicyclo[3.3.1]nonane: This compound has a different ring structure and is known for its applications in asymmetric catalysis and as an anticancer agent.
Bicyclo[4.3.0]nonane: This compound has a similar structure but with different ring sizes, leading to distinct chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring structure, which imparts unique reactivity and stability, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
13757-43-2 |
---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
bicyclo[6.1.0]nonane |
InChI |
InChI=1S/C9H16/c1-2-4-6-9-7-8(9)5-3-1/h8-9H,1-7H2 |
InChI Key |
FYECUAIUGWFPJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2CC2CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.